4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14656479
InChI: InChI=1S/C5H6BrF2N3/c6-3-1-10-11(5(3)9)2-4(7)8/h1,4H,2,9H2
SMILES:
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC14656479

Molecular Formula: C5H6BrF2N3

Molecular Weight: 226.02 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C5H6BrF2N3
Molecular Weight 226.02 g/mol
IUPAC Name 4-bromo-2-(2,2-difluoroethyl)pyrazol-3-amine
Standard InChI InChI=1S/C5H6BrF2N3/c6-3-1-10-11(5(3)9)2-4(7)8/h1,4H,2,9H2
Standard InChI Key KRECNNVVOVULNS-UHFFFAOYSA-N
Canonical SMILES C1=NN(C(=C1Br)N)CC(F)F

Introduction

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The presence of a bromine atom and a difluoroethyl group enhances its chemical properties and biological activities, making it a valuable compound for research across multiple scientific disciplines.

Synthesis Methods

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine primarily involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethylamine. This process typically requires specific conditions, including the use of bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to temperatures between 80°C and 100°C to facilitate product formation.

Chemical Reactivity

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine can participate in various chemical reactions, including substitution reactions with nucleophiles like amines and thiols, and oxidation reactions using oxidizing agents such as hydrogen peroxide. Reducing agents like sodium borohydride are applicable for reduction reactions.

Biological Activities and Applications

The compound exhibits potential biological activities due to its unique structure, which allows it to interact with specific biological targets. Techniques such as surface plasmon resonance and enzyme assays are used to assess its interactions with enzymes and receptors. Preliminary data suggest that it may modulate enzyme activity, which could have implications for therapeutic applications.

Several compounds share structural similarities with 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine, each with distinct biological activities:

Compound NameStructural FeaturesBiological Activity
4-bromo-1-methyl-1H-pyrazol-5-amineMethyl instead of difluoroethylAnticancer properties
4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-amineChlorine substituentAnti-inflammatory effects
3-bromo-1-(2,2-difluoroethyl)-1H-pyrazoleDifferent position of bromineAntimicrobial activity
4-fluoro-1-(2,2-difluoroethyl)-1H-pyrazoleFluorine instead of brominePotential neuroprotective effects

Safety and Handling

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride is available commercially, with safety precautions including hazard statements such as H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation. Precautionary statements include proper handling and storage to minimize exposure .

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